4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane
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Overview
Description
4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane is a fluorinated organic compound known for its unique chemical structure and properties. It belongs to the class of dioxolanes, which are cyclic ethers containing two oxygen atoms in a five-membered ring. The presence of trifluoromethyl groups imparts significant stability and reactivity to the compound, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane typically involves the cycloaddition of hexafluoropropene oxide with carbon dioxide in the presence of a catalyst such as lithium bromide. The reaction is carried out under optimized conditions, including specific temperature, solvent, pressure, and reaction time, to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hexafluoropropene oxide: A precursor in the synthesis of 4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-dioxolane.
Trifluoromethyl oxirane: Another fluorinated epoxide with similar reactivity.
Fluorinated cyclic carbonates: Compounds with similar structural features and applications.
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl groups and dioxolane ring structure. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C4H2F6O2 |
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Molecular Weight |
196.05 g/mol |
IUPAC Name |
4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C4H2F6O2/c5-2(3(6,7)8)4(9,10)12-1-11-2/h1H2 |
InChI Key |
ZBXYWFLMXKQJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(C(O1)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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